2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Description
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCUUZBUOLEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180193 | |
| Record name | Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25505-65-1 | |
| Record name | 4-Methyl-2,5-dimethoxyphenethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25505-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-methylphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025505651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25505-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-D HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WKL2T9A2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Leuckart Reaction Mechanism
The Leuckart reaction involves reductive amination using ammonium formate as both the nitrogen source and reducing agent. Key steps include:
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Condensation : The ketone reacts with excess ammonium formate at elevated temperatures (160–200°C), forming an intermediate imine.
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Reduction : The imine is reduced in situ to yield the primary amine.
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Hydrolysis : Acidic hydrolysis liberates the free base, which is subsequently converted to the hydrochloride salt via HCl gas bubbling.
This method achieves moderate yields (45–55%) but requires rigorous purification due to byproduct formation, particularly from incomplete reduction or over-alkylation.
Modern Synthetic Routes
Recent advancements prioritize catalytic efficiency and greener chemistry principles. The Chinese patent CN101311162B outlines a four-step synthesis starting from 2,5-dimethoxyacetophenone, optimizing bromination and amination stages.
Step 1: Bromination
2,5-Dimethoxyacetophenone undergoes α-bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid. This exothermic reaction produces 2-bromo-1-(2,5-dimethoxy-4-methylphenyl)propan-1-one with >90% conversion.
Step 2: Gabriel Amine Synthesis
The brominated intermediate reacts with potassium phthalimide in dimethylformamide (DMF), followed by hydrazine hydrate to liberate the primary amine. This step avoids the harsh conditions of the Leuckart method, improving yield to 68–72%.
Step 3: Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, precipitating DOM hydrochloride. Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | HBr, H₂O₂, 60°C | 92 | 85 |
| Amination | K-phthalimide, DMF, 110°C | 70 | 90 |
| Salt Formation | HCl/EtOH, 0°C | 95 | 98 |
Analytical Characterization
Post-synthetic analysis ensures structural fidelity and regulatory compliance. The DEA’s Special Testing Laboratory provides validated protocols for DOM hydrochloride:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Challenges and Regulatory Considerations
DOM hydrochloride’s status as a Schedule I controlled substance (USDEA 21 CFR 1308.11(d)) imposes strict controls on precursor chemicals and synthesis facilities. Key challenges include:
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Byproduct Management : Over-alkylation during Leuckart reactions generates toxic residues, necessitating column chromatography.
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Catalyst Costs : Transition metal catalysts (e.g., Pd/C) in modern routes increase production expenses.
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Analytical Validation : Regulatory agencies require full spectral characterization to distinguish DOM from structural analogs .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-methylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Psychopharmacological Research
2C-D is primarily recognized for its psychedelic properties and has been studied for its effects on serotonin receptors. Specifically, it acts as a partial agonist at the 5-HT2A receptor, which is implicated in the modulation of mood, perception, and cognition. Research has demonstrated that compounds like 2C-D can provide insights into the mechanisms of psychedelic drugs and their potential therapeutic benefits.
Table 1: Receptor Activity of 2C-D
| Receptor Type | Activity | Affinity (pEC50) |
|---|---|---|
| 5-HT2A | Partial Agonist | 5.09 |
| 5-HT2B | Partial Agonist | 4.73 |
This receptor activity profile indicates that 2C-D may be useful in understanding the pharmacodynamics of psychedelics, contributing to research on their therapeutic potentials in treating conditions such as depression and anxiety disorders .
Therapeutic Potential
The exploration of psychedelics for therapeutic use has gained momentum, with studies suggesting that substances like 2C-D may help alleviate symptoms of various mental health disorders. Alexander Shulgin, a prominent figure in psychedelic research, noted that 2C-D could act as a "pharmacological tofu," enhancing the effects of other substances without overwhelming them . This property makes it a candidate for combination therapies in psychotherapeutic settings.
Case Study: Microdosing and Mental Health
Recent anecdotal reports and preliminary studies have explored microdosing with psychedelics, including 2C-D. Users have reported improvements in mood, creativity, and cognitive function at lower doses (10 mg or less), suggesting potential applications in enhancing mental well-being without the intense experiences associated with full doses .
Forensic and Clinical Toxicology
Due to its psychoactive properties, 2C-D has implications in forensic science and clinical toxicology. It is included in drug testing panels to identify substance use among individuals in clinical or legal contexts. The compound's presence can indicate psychedelic use, which has different legal ramifications depending on jurisdiction.
Table 2: Applications in Forensic Science
| Application | Description |
|---|---|
| Drug Testing | Detection of psychoactive substances |
| Clinical Toxicology | Assessment of substance use in patients |
| Legal Investigations | Identification of substances involved in cases |
Synthesis and Chemical Properties
The synthesis of 2C-D involves several chemical processes that have been documented extensively. The compound is derived from precursor chemicals through various reactions, including alkylation and reduction processes. These methods are crucial for producing high-purity samples for research purposes.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Precursor Preparation | Synthesis from starting materials |
| Alkylation | Introduction of alkyl groups |
| Hydrochloride Formation | Conversion to hydrochloride salt for stability |
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the modulation of serotonin signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
The 2C-X series of phenethylamines share a core structure but differ in substituents at the 4-position. Key analogs and their properties are summarized below:
Table 1: Structural Comparison of 2C-D HCl and Analogs
Notes:
Pharmacological Activity
- 2C-T-7 HCl (4-propylthio) and 2C-I HCl exhibit prolonged hallucinogenic effects due to enhanced lipophilicity and metabolic stability .
- 2C-B HCl and 2C-I HCl are potent 5-HT₂A agonists with higher efficacy than 2C-D HCl, as demonstrated in animal models .
- 2C-P HCl (4-propyl) shows delayed onset of action, likely due to slower blood-brain barrier penetration .
Legal and Regulatory Status
Under the Controlled Substances Act (SA, 2018) , 2C-D HCl and its analogs are classified as trafficable substances with strict penalties:
Table 2: Legal Thresholds for Selected 2C-X Compounds
| Compound | Pure Substance Threshold | Mixed Substance Threshold |
|---|---|---|
| 2C-D HCl | 1 kg | 0.5 kg |
| 2C-B HCl | 1 kg | 0.5 kg |
| 2C-T-2 HCl | 1 kg | 0.5 kg |
| 2C-I HCl | 1 kg | 0.5 kg |
Biological Activity
2,5-Dimethoxy-4-methylphenethylamine hydrochloride, commonly referred to as 2C-D, is a member of the phenethylamine family and is known for its psychoactive properties. This compound has garnered interest in both recreational and research contexts due to its hallucinogenic effects and interactions with various neurotransmitter systems. This article reviews the biological activity of 2C-D, focusing on its receptor interactions, pharmacological effects, and case studies that highlight its impact on human physiology.
Chemical Structure and Properties
2C-D is characterized by the following structural formula:
This structure features two methoxy groups at the 2 and 5 positions and a methyl group at the 4 position of the phenethylamine backbone, contributing to its lipophilicity and potential psychoactive effects.
Receptor Interaction Profiles
Research indicates that 2C-D interacts primarily with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in the modulation of mood, perception, and cognition. The binding affinities of 2C-D for various receptors are summarized in Table 1.
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT_1A | >2700 nM | Minimal interaction |
| 5-HT_2A | 8-1700 nM | Moderate to high affinity |
| 5-HT_2B | Not specified | Limited activity |
| TAAR1 | 21-3300 nM | Moderate affinity |
| Dopaminergic D_2 | Not specified | Minimal interaction |
The data suggest that 2C-D exhibits a preference for the 5-HT_2A receptor over other serotonin subtypes, which aligns with its reported psychedelic effects. The compound's interaction with trace amine-associated receptor 1 (TAAR1) also indicates potential for psychostimulant activity.
Pharmacological Effects
The pharmacological profile of 2C-D includes both stimulant and hallucinogenic effects. Users have reported experiences characterized by enhanced sensory perception, visual distortions, and altered states of consciousness. The compound's effects can be attributed to its agonistic activity at serotonin receptors, particularly the 5-HT_2A receptor.
Case Studies
Several case studies have documented the effects of 2C-D in recreational use:
- Case Study A : A user reported intense visual hallucinations accompanied by feelings of euphoria and increased sociability after consuming a moderate dose (approximately 20 mg). The individual experienced heightened sensory awareness but also noted episodes of anxiety.
- Case Study B : Another report detailed adverse reactions including agitation, nausea, and confusion following higher doses (up to 40 mg). This user exhibited symptoms consistent with serotonin toxicity, highlighting the risks associated with excessive intake.
- Case Study C : In a clinical setting, a subject administered a low dose (10 mg) experienced mild psychedelic effects without significant adverse reactions. This suggests a potential therapeutic window for controlled use in clinical research.
Q & A
Q. How do researchers ensure compliance with Schedule I regulations in the U.S.?
Q. What ethical frameworks apply to behavioral studies involving this psychedelic compound?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
